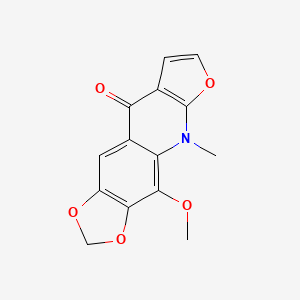

Isoflindersiamine

Overview

Description

Synthesis Analysis

This involves detailing how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved in the process .Molecular Structure Analysis

The molecular structure can be analyzed using various spectroscopic methods like NMR, IR, UV-Vis, etc. These techniques can provide information about the connectivity of atoms in the compound and their spatial arrangement .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, the products formed, etc .Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, reactivity, stability, etc. Various analytical techniques can be used to determine these properties .Scientific Research Applications

Isoflurane as an Inhalational Anesthetic

Isoflurane, commonly referred to as ISO, is widely used as an inhalational anesthetic for experimental interventions, especially in animal models like mice. It is preferred for imaging technologies requiring prolonged anesthesia. Research has focused on optimizing its concentration for stable mean arterial pressure (MAP) and heart rate (HR) comparable to the animal's conscious state. Studies have explored its effects on physiological responses to fractional inspiratory ratio variations of oxygen and nitrous oxide, and on hemodynamics, including arterial pH, glucose, and insulin levels (Constantinides et al., 2011).

Comparative Analysis of Anesthetic Agents

Research has also been conducted to compare isoflurane with other anesthetic agents. For instance, a study compared isoflurane with diazepam, fentanyl, ketamine, morphine, pentobarbital, and propofol in the context of traumatic brain injury in rats. The study aimed to evaluate the neuroprotective effects of these agents. Isoflurane was found to have the best cognitive recovery and neuroprotection among the agents tested (Statler et al., 2006).

Isoflurane in Blood-Brain Barrier Research

Studies have also explored the impact of isoflurane on the blood-brain barrier (BBB). For example, research on isoflurane-induced endothelial apoptosis in a transdifferentiated human umbilical vein endothelial cell model showed its potential negative effects on the BBB following hypoxic challenges. This has implications for both experimental stroke research and clinical practice (Dittmar et al., 2012).

Neurological Impact of Isoflurane

The neurological effects of isoflurane have been a focus of research, particularly its impact on memory and neurogenesis. For instance, a study investigated the effects of repeated isoflurane exposure on cognition and neurogenesis in juvenile and mature animals, revealing age-dependent cognitive deficits and changes in neurogenesis (Zhu et al., 2010).

Isoflurane and Cardiovascular Function

Isoflurane's effects on cardiovascular function have been studied, such as its use in coronary artery bypass graft surgery. It was found to mimic the cardioprotective effects of ischemic preconditioning, potentially via protein kinase C activation (Belhomme et al., 1999).

Effects on Gene Regulation and Expression

Research has also examined the potential of isoflurane to alter gene regulation and expression in heart tissues. A study on spontaneously hypertensive rats exposed to isoflurane revealed differentially expressed genes associated with various biological processes, indicating its variable impact on gene expression in the heart (Park et al., 2021).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

16-methoxy-2-methyl-4,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),5,9,11(15)-pentaen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c1-15-10-8(11(16)7-3-4-18-14(7)15)5-9-12(13(10)17-2)20-6-19-9/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFLOCYGHFOIEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C3=C(C=C2C(=O)C4=C1OC=C4)OCO3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10159497 | |

| Record name | Isoflindersiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357-99-9 | |

| Record name | Isoflindersiamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001357999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoflindersiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

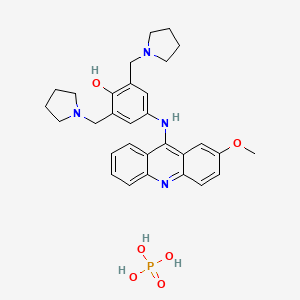

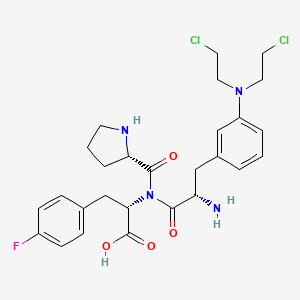

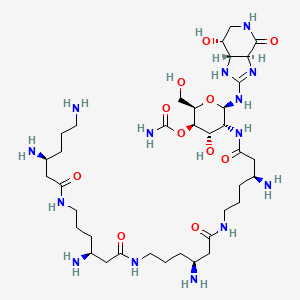

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,3S,4R,6S,8S,9R,10R,13R,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate](/img/structure/B1212574.png)